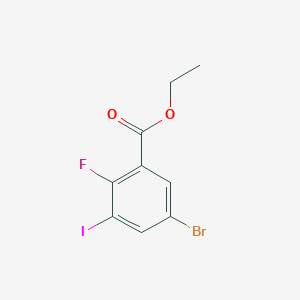

Ethyl 5-bromo-2-fluoro-3-iodobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrFIO2 |

|---|---|

Molecular Weight |

372.96 g/mol |

IUPAC Name |

ethyl 5-bromo-2-fluoro-3-iodobenzoate |

InChI |

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2H2,1H3 |

InChI Key |

DLSUHVGOVSYQJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)I)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Bromo 2 Fluoro 3 Iodobenzoate

Halogen Selectivity in Aryl Coupling Reactions

The presence of three distinct halogen substituents—iodine, bromine, and fluorine—on the benzene (B151609) ring of Ethyl 5-bromo-2-fluoro-3-iodobenzoate provides a valuable platform for studying site-selective chemical transformations. In transition-metal-catalyzed cross-coupling reactions, the significant differences in the reactivity of the carbon-halogen bonds allow for the selective functionalization of one position while leaving the others intact. This chemoselectivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules in a controlled, stepwise manner. thieme-connect.com

The selectivity observed in cross-coupling reactions of polyhalogenated arenes is primarily dictated by the relative strengths of the carbon-halogen (C-X) bonds and, consequently, the kinetics of the oxidative addition step, which is often rate-determining. nih.govlibretexts.org The established order of reactivity for aryl halides in these reactions is C–I > C–Br > C–Cl >> C–F. nih.gov

This trend is directly correlated with the bond dissociation energy (BDE) of the respective C-X bonds. The C-I bond is the weakest, making it the most susceptible to cleavage by a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). The C-Br bond is significantly stronger, requiring more forcing conditions to react, while the C-F bond is the strongest and is typically inert under standard cross-coupling conditions.

The oxidative addition of a metal catalyst into the C-X bond is the key activation step. nih.gov Due to its lower BDE, the C-I bond undergoes oxidative addition at a much faster rate than the C-Br bond. This kinetic difference is the basis for the high site selectivity, allowing for precise reactions at the iodine-bearing carbon.

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | ~123 |

| C-Cl | ~96 |

| C-Br | ~81 |

| C-I | ~65 |

Note: Values are approximate and can vary slightly based on the specific molecular structure.

The differential reactivity of the halogens in this compound allows for highly site-selective functionalization. By carefully choosing the catalyst and reaction conditions, it is possible to target the C-I bond exclusively, providing a synthetic handle for introducing a wide variety of substituents at the C-3 position.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. nih.govsemanticscholar.org When this compound is subjected to Suzuki-Miyaura coupling conditions with an aryl boronic acid, the reaction occurs with high selectivity at the most reactive site, the carbon-iodine bond. thieme-connect.comwikipedia.org The oxidative addition of the palladium(0) catalyst proceeds preferentially at the C-I bond, leading to the formation of a C(sp²)-C(sp²) bond at this position while leaving the C-Br and C-F bonds untouched. libretexts.orgmdpi.com This allows for the synthesis of 3-aryl-5-bromo-2-fluorobenzoate derivatives.

| Reactant | Coupling Partner | Expected Major Product | Reactive Site |

|---|---|---|---|

| This compound | Aryl boronic acid (Ar-B(OH)₂) | Ethyl 3-aryl-5-bromo-2-fluorobenzoate | C-I |

Copper-catalyzed coupling reactions, such as the Ullmann reaction, are classic methods for forming C-C, C-N, C-O, and C-S bonds. chim.itwikipedia.orgorganic-chemistry.org In these reactions, aryl iodides are generally the most reactive substrates, followed by aryl bromides. nih.govrsc.org When this compound is used in a copper-mediated coupling, the reaction is expected to proceed selectively at the C-I bond. This allows for the introduction of various nucleophiles, such as amines, alcohols, or thiols, at the C-3 position. The greater reactivity of the C-I bond compared to the C-Br bond ensures high site selectivity under appropriate conditions. nih.gov

Nickel catalysts serve as a powerful and more economical alternative to palladium for cross-coupling reactions. researchgate.net While nickel is known to activate more robust bonds, including C-Cl and even C-F in some specialized systems, it still exhibits excellent chemoselectivity based on bond strength. organic-chemistry.orgbeilstein-journals.org In the case of bromo(iodo)arenes, nickel-catalyzed cross-electrophile couplings show exceptional selectivity for reaction at the C-I bond. researchgate.netnih.gov Therefore, a nickel-catalyzed coupling of this compound with an appropriate coupling partner (e.g., an organozinc reagent or an alkyl bromide) would result in selective functionalization at the C-3 position, leaving the bromo and fluoro substituents intact. nih.gov

The Sonogashira and Stille reactions are fundamental palladium-catalyzed cross-coupling methods for the synthesis of alkynes and substituted styrenes, respectively. Both reactions rely on the same fundamental principle of selective oxidative addition of the palladium catalyst to the most reactive carbon-halogen bond.

The Sonogashira coupling of an aryl halide with a terminal alkyne shows a strong preference for aryl iodides. libretexts.orgorganic-chemistry.org In polyhalogenated systems, the reaction can be controlled to occur exclusively at the C-I bond. rsc.orgresearchgate.net When this compound is treated with a terminal alkyne under Sonogashira conditions, the alkyne group is selectively installed at the C-3 position.

Similarly, the Stille coupling, which pairs an aryl halide with an organostannane reagent, exhibits the same reactivity trend. rsc.org The reaction will proceed selectively at the C-I bond of the title compound, allowing for the formation of a new C-C bond at this position with high fidelity.

| Reaction | Coupling Partner | Expected Major Product | Reactive Site |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Ethyl 5-bromo-2-fluoro-3-(alkynyl)benzoate | C-I |

| Stille | Organostannane (R-Sn(Alkyl)₃) | Ethyl 5-bromo-2-fluoro-3-(R)benzoate | C-I |

Directed Ortho-Metalation Strategies for Directed Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base, typically an organolithium reagent, to an adjacent ortho position. wikipedia.orgbaranlab.org This regioselectivity arises from the coordination of the organolithium reagent to a heteroatom within the directing metalation group (DMG), which increases the kinetic acidity of the nearby ortho-protons. wikipedia.orgbaranlab.orgorganic-chemistry.org

In the case of this compound, several groups could potentially direct metalation. The ester group, while not a powerful DMG, can direct lithiation, although stronger bases and specific conditions are often required. The fluorine atom is considered a moderate DMG, while chlorine is weak. organic-chemistry.org The reactivity is a complex interplay between the directing ability of these groups and the inherent acidity of the ring protons.

Given the substitution pattern, there is only one available proton, located at the C6 position. This position is ortho to the bromine atom and the ester group, and meta to the fluorine. The primary competition for directing the metalation would be between the ester group at C1 and the fluorine at C2. Organolithium bases coordinate to Lewis basic heteroatoms, a feature present in both the ester's carbonyl oxygen and the fluorine. wikipedia.org The deprotonation would exclusively target the C6 position, as it is the only available site. Subsequent reaction with an electrophile would then introduce a new substituent at this position, providing a route to highly functionalized benzene derivatives.

Table 1: Potential Directed Ortho-Metalation (DoM) Sites and Influencing Factors

| Potential DMG | Position | Directing Strength | Target Proton Position | Comments |

|---|---|---|---|---|

| Ethyl Ester Group | C1 | Weak to Moderate | C6 | Directs deprotonation to the adjacent C-H bond. |

| Fluorine Atom | C2 | Moderate | None | The only proton is not ortho to the fluorine. |

| Iodine Atom | C3 | Weak | None | Not typically a strong directing group. |

| Bromine Atom | C5 | Weak | C6 | Directs deprotonation to the adjacent C-H bond. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups (EWGs). wikipedia.orgchemistrysteps.com The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. csbsju.edu

The ethyl ester group in this compound acts as a moderate EWG, activating the ring for nucleophilic attack. For the SNAr mechanism to be effective, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgcsbsju.edu

Contrary to what is observed in SN2 reactions where fluoride (B91410) is a poor leaving group, it is often the best leaving group among the halogens in SNAr reactions. csbsju.edumasterorganicchemistry.com The reactivity order is typically F > Cl > Br > I. masterorganicchemistry.com This "element effect" is attributed to the rate-determining step of the reaction, which is the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.comstackexchange.com

The regioselectivity of SNAr reactions in this compound is determined by the positions of the three different halogens relative to the activating ester group.

Fluorine (C2): Located ortho to the ester group. This position is highly activated for SNAr.

Iodine (C3): Situated meta to the ester group. The negative charge of the Meisenheimer complex cannot be effectively delocalized onto the ester from this position. Therefore, substitution at the C3 position is significantly disfavored. csbsju.edu

Bromine (C5): Positioned para to the ester group. This position is also highly activated for SNAr.

Consequently, a nucleophile will preferentially attack at either the C2 (displacing fluoride) or C5 (displacing bromide) positions. The final product distribution will depend on the competition between these two sites. Based on the established reactivity trend (F > Br), the substitution of the fluorine atom at the C2 position is generally expected to be the major pathway, although reaction conditions can sometimes influence this outcome. nih.govnih.gov

Reactivity of the Ester Functional Group

The ethyl ester functional group is a versatile site for chemical modification, primarily through reactions involving the electrophilic carbonyl carbon.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. byjus.commasterorganicchemistry.com The reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, the ethoxide ion, EtO⁻). masterorganicchemistry.comuomustansiriyah.edu.iq

Common transformations include:

Hydrolysis (Saponification): In the presence of a base like sodium hydroxide, the ester is hydrolyzed to yield a carboxylate salt. Subsequent acidification produces the corresponding carboxylic acid. uomustansiriyah.edu.iq

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group. acs.org

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into an amide.

Grignard Reaction: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols, where two of the alkyl groups are derived from the Grignard reagent. uomustansiriyah.edu.iq The reaction proceeds through an intermediate ketone, which is more reactive than the starting ester and quickly reacts with a second equivalent of the organometallic reagent. uomustansiriyah.edu.iq

Table 2: Representative Nucleophilic Acyl Substitution Reactions

| Reaction | Reagent(s) | Product Type |

|---|

Reduction Reactions to Alcohol Derivatives

Esters can be reduced to primary alcohols or aldehydes depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce esters to primary alcohols. orgoreview.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough for this transformation. orgoreview.commasterorganicchemistry.com The mechanism involves an initial hydride attack on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. masterorganicchemistry.comorgosolver.com The resulting aldehyde is more reactive than the ester and is immediately reduced by another equivalent of LiAlH₄ to the primary alcohol. orgoreview.comchemistrysteps.com

Partial Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). masterorganicchemistry.comchemistrysteps.comresearchgate.net At these low temperatures, the tetrahedral intermediate formed after the first hydride addition is stable and does not collapse until an aqueous workup is performed, which then liberates the aldehyde. orgoreview.comchemistrysteps.comresearchgate.net

Table 3: Common Reducing Agents for Esters and Their Products

| Reducing Agent | Abbreviation | Typical Conditions | Product |

|---|

Transesterification Studies for Analogous Esters

Transesterification is a fundamental organic reaction involving the conversion of one ester into another through the exchange of the alkoxy moiety. This process can be catalyzed by either acids or bases. masterorganicchemistry.com While specific transesterification studies on this compound are not extensively documented in the literature, its reactivity can be inferred from studies on other aromatic esters.

The reaction is governed by the electrophilicity of the carbonyl carbon and the nucleophilicity of the incoming alcohol. The benzene ring in this compound is substituted with three electron-withdrawing halogen atoms. This inductive effect is expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-halogenated ethyl benzoate.

Under basic conditions, the mechanism proceeds via a two-step nucleophilic addition-elimination pathway. masterorganicchemistry.com An alkoxide attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, eliminating the original ethoxy group to yield the new ester. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol (a process often abbreviated as PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The efficiency of transesterification can be influenced by the choice of catalyst. For instance, molecular iodine has been shown to be an effective Lewis acid catalyst for the transesterification of various esters, including those with sterically hindered alcohols. researchgate.net The relative rates of transesterification for analogous halogenated esters would depend on the specific alcohol used and the reaction conditions.

Table 1: Representative Data for Transesterification of Substituted Phenyl Benzoates with 4-Methoxyphenol

This table presents kinetic data for analogous compounds to illustrate the influence of substituents on reactivity. Data is conceptual and based on findings reported in the literature for similar systems.

| Leaving Group Substituent (on Phenyl Benzoate) | Reaction Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 4-Nitro | 24 | 1.8 x 10⁻⁴ |

| 4-Chloro | 24 | 1.1 x 10⁻⁵ |

| Hydrogen | 24 | 2.5 x 10⁻⁶ |

| 4-Methoxy | 24 | 8.0 x 10⁻⁷ |

Source: Adapted from kinetic studies of transesterification of substituted phenyl benzoates. repec.org

Investigations into Radical Reactions of Polyhalogenated Aryl Systems

The presence of multiple carbon-halogen bonds, particularly the relatively weak carbon-iodine bond, makes this compound a potential substrate for radical reactions. These reactions often proceed via aryl radical intermediates, which are versatile species in organic synthesis.

Single Electron Transfer (SET) is a key mechanism for initiating radical reactions with aryl halides. masterorganicchemistry.com In this process, an electron is transferred from a donor (which could be a chemical reductant, an electrode, or an excited photocatalyst) to the polyhalogenated aromatic system. This results in the formation of a radical anion. masterorganicchemistry.com

This radical anion is typically unstable and rapidly undergoes fragmentation, cleaving one of the carbon-halogen bonds to release a halide anion and form an aryl radical. The rate of this cleavage is dependent on the strength of the C-X bond, which follows the order C-F > C-Cl > C-Br > C-I. Therefore, for this compound, the C-I bond is the most likely to cleave upon formation of the radical anion, selectively generating a radical at the C3 position.

Recent advancements have enabled the reduction of aryl halides, including those with high reduction potentials (up to -2.8 V vs. SCE), through consecutive mechanical-force-induced electron transfer, expanding the scope of SET-initiated reactions. nih.gov The generated aryl radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds and the formation of C-C bonds, often utilizing aryl halides as precursors. nih.govresearchgate.net This methodology relies on a photocatalyst that, upon absorbing light, can engage in single electron transfer with a substrate. nih.gov

In the context of this compound, a suitable photocatalyst (such as an iridium or ruthenium complex, or an organic dye) could be excited by visible light. The excited-state photocatalyst could then reduce the aryl halide via SET, leading to the formation of the corresponding aryl radical as described above. This aryl radical can then be trapped by a coupling partner, enabling a wide range of aromatic functionalization reactions under mild conditions. nih.gov

The chemoselectivity of these reactions is a key advantage. By tuning the reduction potential of the photocatalyst, it may be possible to selectively activate one C-X bond in the presence of others. researchgate.net For this compound, the C-I bond would be the most readily reduced, allowing for site-selective functionalization at the C3 position while leaving the bromo and fluoro substituents intact. This strategy has been successfully applied to achieve selective C-C cross-coupling reactions and reductive dehalogenations on polyhalogenated substrates. researchgate.net

Reaction Kinetics and Thermodynamics

The rates and outcomes of chemical reactions involving this compound are governed by the principles of kinetics and thermodynamics. The electronic effects of the three different halogens play a crucial role in determining activation energies and equilibrium positions.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is represented by the peak of an energy profile diagram corresponding to the transition state. For a transformation like transesterification, the electron-withdrawing nature of the fluoro, bromo, and iodo substituents would likely stabilize the negatively charged tetrahedral intermediate to some extent, but could also affect the energy of the transition state.

In radical reactions, the activation energy for the initial SET step is related to the reduction potential of the aryl halide. The subsequent fragmentation of the radical anion is typically very fast with a low activation barrier, especially for the C-I bond.

Computational studies on analogous systems, such as the noncatalyzed amination of substituted aryl halides, have shown that electron-withdrawing groups can lower the activation barriers for nucleophilic aromatic substitution. mdpi.com A similar trend would be expected for other nucleophilic attacks on the ring of this compound.

Table 2: Representative Activation Energies for Esterification and Transesterification Reactions

This table provides typical activation energy ranges for analogous ester reactions to provide context for the transformations discussed.

| Reaction Type | Substrate Type | Catalyst | Activation Energy (Ea) (kJ/mol) |

| Esterification | Benzoic Acid + 1-Butanol | p-Toluenesulfonic acid | 58.4 |

| Transesterification | Waste Cooking Oil + Methanol (B129727) | KOH | 50.8 - 59.0 |

| Transesterification | Soybean Oil | Various | 33.6 - 84.0 |

Source: Compiled from kinetic studies on esterification and transesterification. researchgate.net

The position of chemical equilibrium is determined by the change in Gibbs free energy (ΔG) between reactants and products. For reversible reactions like esterification and transesterification, the equilibrium constant (K_eq) indicates the extent to which the reaction proceeds to completion.

Studies on the esterification of substituted benzoic acids in water show that the equilibrium constants are not strongly influenced by electronic effects of the substituents. However, in other transformations, the thermodynamics can be significantly affected. For instance, in halogen exchange reactions (aromatic Finkelstein reactions), the equilibrium is influenced by the relative bond dissociation energies (C-F > C-Cl > C-Br > C-I). This suggests that converting the C-I or C-Br bond in this compound to a C-F bond would be thermodynamically favorable, although kinetically challenging.

Table 3: Equilibrium Constants for the Formation of Substituted Methyl Benzoates in Water

This table shows equilibrium constants for the formation of analogous esters, illustrating the relative insensitivity of this specific equilibrium to substituent electronic effects.

| Substituent (X) on Benzoic Acid | Equilibrium Constant (K_eq) (M⁻¹) |

| CH₃O | 0.14 |

| CH₃ | 0.14 |

| H | 0.12 |

| Cl | 0.15 |

| NO₂ | 0.13 |

Source: Data from equilibrium studies of substituted benzoic acids.

In-depth Spectroscopic and Structural Analysis of this compound

The requested detailed spectroscopic and structural characterization of this compound cannot be completed at this time. A comprehensive search for specific experimental data, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography for this particular compound, did not yield the necessary in-depth research findings required to populate the outlined article structure.

The generation of a scientifically accurate and thorough article, as per the user's instructions, is contingent on the availability of published research data. The required information includes:

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analysis: Specific chemical shifts, coupling constants, and multiplicity patterns are essential for a detailed structural elucidation and for differentiating between potential isomers.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY): Correlation data from these experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

High-Resolution Mass Spectrometry (HRMS): Precise mass measurements are necessary to confirm the molecular formula of the compound.

X-ray Crystallography: Crystallographic data is indispensable for determining the solid-state molecular geometry, including precise bond lengths, bond angles, and torsion angles. Furthermore, this data is required to analyze intermolecular interactions and crystal packing motifs.

While information on structurally similar compounds is available, it is not scientifically appropriate to extrapolate this data to this compound, as even minor structural changes can significantly alter spectroscopic and crystallographic properties.

Therefore, until peer-reviewed scientific literature containing the specific experimental data for this compound becomes publicly accessible, it is not possible to generate the requested article with the required level of detail and accuracy.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of Ethyl 5-bromo-2-fluoro-3-iodobenzoate by identifying its constituent functional groups. These methods are complementary, providing a detailed "fingerprint" of the molecule based on the vibrational modes of its chemical bonds. frontiersin.org

In the IR spectrum of this compound, the most prominent absorption band is expected to be the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. This intense peak is a key indicator of the ester functionality. Accompanying this are the C-O stretching vibrations of the ester linkage, which are expected to produce strong bands in the 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions.

The aromatic ring gives rise to several characteristic bands. The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The substitution pattern on the ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands below 900 cm⁻¹, although the high degree of substitution in this molecule can make interpretation complex.

The carbon-halogen bonds are characterized by stretching vibrations at lower wavenumbers. spectroscopyonline.com The C-F stretch is typically found in the 1000-1400 cm⁻¹ range. The C-Br stretch is expected at a lower frequency, generally between 500-600 cm⁻¹, while the C-I bond, being the heaviest and weakest of the carbon-halogen bonds present, will vibrate at the lowest frequency, typically below 500 cm⁻¹. spectroscopyonline.com

Raman spectroscopy complements the IR data. While the C=O stretch is also visible in the Raman spectrum, aromatic C=C ring stretching modes often produce particularly strong and sharp signals, providing clear evidence of the aromatic core. Carbon-halogen stretches, especially C-Br and C-I, are also often Raman active and can be more readily observed than in the IR spectrum, where they may fall at the lower end of the typical measurement range.

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Technique |

| Ester Carbonyl | C=O Stretch | 1720 - 1740 | IR (Strong), Raman (Moderate) |

| Ester Ether | C-O Stretch | 1000 - 1300 | IR (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR (Variable), Raman (Strong) |

| Aromatic C-H | C-H Stretch | > 3000 | IR (Moderate), Raman (Moderate) |

| Fluoro Aromatic | C-F Stretch | 1000 - 1400 | IR (Strong) |

| Bromo Aromatic | C-Br Stretch | 500 - 600 | IR (Moderate), Raman (Strong) |

| Iodo Aromatic | C-I Stretch | < 500 | IR (Weak), Raman (Strong) |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized this compound. moravek.com It allows for the separation, identification, and quantification of the main compound from any impurities, such as starting materials, byproducts, or degradation products. moravek.com For halogenated aromatic compounds, reversed-phase HPLC (RP-HPLC) is the most common and effective method. sielc.com

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18-silica column), while the mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) and/or methanol (B129727) with water. sielc.com The separation mechanism is based on the differential partitioning of the sample components between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, will have a strong affinity for the C18 stationary phase and will be retained on the column. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the retained compounds are eluted from the column at different times, known as their retention times.

Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), as the aromatic ring of the compound absorbs UV light. A wavelength around 210 nm or 254 nm is often used for the detection of aromatic compounds. rsc.org The purity of the sample is determined by integrating the area of the chromatographic peaks. In a pure sample, a single major peak corresponding to this compound would be observed, with any other peaks indicating the presence of impurities.

The table below outlines a typical set of HPLC parameters for the purity analysis of a halogenated aromatic ester like this compound.

| Parameter | Condition | Purpose |

| Column | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm particle size, 4.6 x 250 mm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) | Polar solvent system to elute the compound from the C18 column. |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 20 minutes) | Allows for efficient separation of compounds with different polarities. |

| Flow Rate | 0.7 - 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. rsc.org |

| Column Temperature | 25-30 °C | Ensures reproducible retention times by maintaining a constant temperature. |

| Detector | UV-Vis or DAD | Detects the aromatic compound based on its UV absorbance. |

| Detection Wavelength | 210 nm or 254 nm | Wavelengths at which aromatic compounds typically show strong absorbance. rsc.org |

| Injection Volume | 10 - 20 µL | The volume of the dissolved sample introduced into the HPLC system. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and thermally stable compounds. frontiersin.org While this compound itself may have limited volatility due to its molecular weight, GC-MS is exceptionally useful for analyzing more volatile derivatives, precursors, or potential volatile impurities present in the sample. For instance, analyzing the starting materials used in its synthesis or identifying volatile byproducts can be critical for quality control.

The analysis of volatile organic compounds in a sample matrix is often performed using a headspace (HS) sampling technique coupled with GC-MS. mdpi.com In Headspace-Solid Phase Microextraction (HS-SPME), a fiber coated with a sorbent material is exposed to the vapor phase (headspace) above the sample. Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently inserted into the hot injector of the gas chromatograph, where the adsorbed compounds are desorbed and transferred to the GC column for separation. mdpi.com

Separation in the GC is achieved based on the compounds' boiling points and their interactions with the stationary phase of the capillary column (e.g., a nonpolar DB-5 or similar). Following separation, the compounds enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and fragments them into a unique pattern, known as a mass spectrum, which allows for highly confident identification by comparison to spectral libraries.

The following table details typical GC-MS parameters for the analysis of volatile compounds that could be associated with a sample of this compound.

| Parameter | Condition | Purpose |

| Sampling Technique | Headspace-Solid Phase Microextraction (HS-SPME) | Extracts and concentrates volatile analytes from the sample matrix. |

| GC Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A standard, relatively nonpolar column for good separation of a wide range of volatile compounds. |

| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert gas to carry the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization and desorption of analytes from the SPME fiber. |

| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C at 5-10°C/min, hold 5 min | A temperature gradient to separate compounds based on their boiling points. mdpi.com |

| MS Ion Source Temp. | 230 °C | Maintains analytes in the gas phase within the ion source. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| Mass Range | m/z 35 - 500 | Scan range to detect a wide array of potential volatile fragments and molecular ions. |

Theoretical and Computational Chemistry of Ethyl 5 Bromo 2 Fluoro 3 Iodobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

No specific Density Functional Theory (DFT) studies on Ethyl 5-bromo-2-fluoro-3-iodobenzoate have been identified in the surveyed literature. Such studies would typically involve the use of various functionals and basis sets to calculate the molecule's optimized geometry, bond lengths, bond angles, and thermodynamic properties like enthalpy of formation and Gibbs free energy. Without these foundational calculations, a quantitative discussion of the molecule's stability and structure from a theoretical standpoint cannot be provided.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity, electronic transitions, and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. However, no published research detailing the HOMO-LUMO energies, their spatial distribution, or the resulting energy gap for this compound could be located.

Electrostatic Potential Surface Mapping

Electrostatic potential surface (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. An ESP map for this compound would illustrate the electron-rich and electron-deficient regions, providing insights into its intermolecular interactions. Unfortunately, no such computational maps for this specific compound are available in the public research domain.

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Predictions

Theoretical calculations, often employing DFT methods, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These predictions are valuable for confirming experimental data and aiding in structural elucidation. A search for computationally predicted NMR data for this compound did not yield any specific results.

Vibrational Frequency Calculations

Computational methods are also used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can help in the assignment of experimental spectral bands to specific molecular vibrations. No theoretical vibrational frequency analysis for this compound has been found in the available literature.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable tools for investigating the complex reaction mechanisms involving polyfunctionalized aromatic compounds like this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies that govern reaction rates and selectivity.

Halogen-metal exchange is a pivotal reaction for the functionalization of aryl halides. In a molecule with multiple halogen atoms, such as this compound, the selectivity of this exchange is of paramount importance. The reaction rate is dictated by the energy barrier of the transition state, and computational models can predict which halogen is most likely to be exchanged.

The generally accepted reactivity trend for halogens in these reactions is I > Br > Cl > F. This preference is attributed to the C-X bond strength (C-I being the weakest) and the polarizability of the halogen. DFT calculations on model halobenzenes consistently show a lower activation energy for the exchange of iodine compared to bromine. For this compound, it is computationally predictable that a halogen-metal exchange reaction, for instance with an organolithium reagent, would overwhelmingly favor the exchange at the iodine-bearing C-3 position over the bromine-bearing C-5 position. The calculated energy barrier for C-I bond cleavage would be significantly lower than that for the C-Br bond.

Table 1: Theoretical Energy Barriers for Halogen-Metal Exchange in Model Systems

| Reaction Step | Model System | Halogen Exchanged | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| C-X Bond Cleavage | Iodobenzene | Iodine | 10 - 15 |

Note: These are representative values from DFT studies on simpler systems to illustrate the trend; specific values for the target molecule would require dedicated calculations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental in modern synthesis. For a substrate like this compound, which possesses two viable coupling sites (the C-I and C-Br bonds), predicting the regioselectivity is crucial. The oxidative addition of the aryl halide to the palladium(0) catalyst is typically the rate-determining and selectivity-determining step.

Computational modeling of the Suzuki reaction mechanism on dihalobenzenes confirms that the activation energy for the oxidative addition at a C-I bond is substantially lower than at a C-Br bond. harvard.edu This is consistent with experimental observations. Therefore, in a reaction involving this compound, a cross-coupling reaction would be expected to occur selectively at the C-3 position (iodine). DFT calculations can model the transition state structures for oxidative addition at both the C-I and C-Br positions, with the calculated energy difference directly correlating to the observed product ratio. Recent advancements also include the development of machine learning frameworks, like message passing neural networks (MPNN), which can predict regioselectivity in cross-coupling reactions by integrating electronic and steric effects. rsc.orgchemrxiv.org

The solvent can dramatically influence the kinetics and thermodynamics of a reaction. Computational models account for solvent effects using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for assessing how solvent polarity stabilizes charged intermediates or transition states. Explicit models involve including a number of individual solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost.

For reactions like the halogen-metal exchange, where charged or highly polar intermediates are formed, computational studies show that polar solvents can significantly lower the activation energy barriers by stabilizing the transition state. Modeling would predict that the formation of the aryllithium intermediate from this compound is kinetically more favorable in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) compared to a nonpolar solvent like hexane.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its reactivity. For this compound, a key conformational feature is the orientation of the ethyl ester group relative to the aromatic ring.

Conformational Analysis: Computational methods can determine the rotational energy barrier around the C(aryl)-C(ester) bond. Due to the presence of two bulky ortho-substituents (fluorine and iodine), a significant energy barrier to rotation is expected. The most stable conformation is likely one where the planar ester group is twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion with these ortho-substituents. A potential energy surface (PES) scan, where the total energy is calculated as a function of the dihedral angle between the ring and the ester group, can identify the lowest energy conformers and the transition states separating them. Studies on similarly substituted phenyl benzoates have shown that such molecules are relatively flexible, with multiple conformations existing within a few kJ/mol of the global minimum. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD can simulate the molecule's vibrations, rotations, and translations in a given environment (e.g., in a solvent box). researchgate.netnih.gov For this compound, an MD simulation could reveal the preferred conformational states in solution, the timescale of rotation around the C-C bond of the ester, and how solvent molecules arrange themselves around the solute. This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Understanding

QSPR modeling is a computational technique that aims to correlate the structural features of molecules (described by molecular descriptors) with their physicochemical properties or biological activities. While specific QSPR models for this compound are not documented, the methodology could be applied to predict its properties.

A QSPR study would involve:

Dataset Assembly: Compiling a dataset of related halogenated aromatic compounds with known experimental data for a property of interest (e.g., boiling point, solubility, or reaction rate).

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule in the dataset. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that links a subset of the most relevant descriptors to the target property.

Prediction: Using the validated model to predict the property for new molecules, such as this compound, based solely on its calculated descriptors.

This approach could provide estimations of various properties without the need for direct experimental measurement, serving as a valuable tool in chemical screening and design.

Applications in Advanced Synthetic Organic Chemistry

A Versatile Precursor for Complex Polyaromatic Architectures

The dense functionalization of Ethyl 5-bromo-2-fluoro-3-iodobenzoate provides a robust platform for the synthesis of intricate polyaromatic systems through sequential, site-selective cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) under palladium catalysis is the cornerstone of its utility.

Stepwise Construction of Multihalogenated Biaryls and Terphenyls

The pronounced difference in reactivity between the iodo and bromo substituents allows for a stepwise approach to building biaryl and terphenyl structures. The more labile carbon-iodine bond can be selectively activated in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, leaving the bromo and fluoro groups untouched. This initial coupling introduces the first aryl group.

Subsequently, the bromo substituent on the newly formed biaryl can be subjected to a second cross-coupling reaction under more forcing conditions or with a different catalyst system to introduce a second, distinct aryl group. This programmed, iterative approach provides a high degree of control over the final structure of the resulting multihalogenated and often sterically congested terphenyls.

Synthesis of Polycyclic Heteroarenes and Fused Ring Systems

Beyond the synthesis of linear polyaromatic systems, this compound is a key starting material for the construction of polycyclic heteroarenes and other fused ring systems. Following the initial selective cross-coupling at the iodo position, the remaining bromo and fluoro substituents, along with the ester group, can be utilized in subsequent intramolecular cyclization reactions. For instance, after the introduction of a suitable coupling partner, an intramolecular Heck reaction or other palladium-catalyzed C-H activation/cyclization strategies can be employed to forge new rings, leading to the formation of complex, fluorine-containing heterocyclic scaffolds.

A Precursor for Diverse Bond Formations

The trifecta of halogen substituents on the aromatic ring of this compound serves as a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling significant molecular diversification.

Leveraging Multiple Cross-Coupling Handles (Br, I, F)

The distinct reactivities of the iodo, bromo, and fluoro groups are pivotal to the strategic application of this compound. The general order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This hierarchy allows for the selective and sequential functionalization of the aromatic ring.

| Halogen at C3 | Halogen at C5 | Predominant Reaction Type | Relative Reactivity |

| Iodine (I) | Bromine (Br) | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig | High (most reactive) |

| Bromine (Br) | Iodine (I) | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig | Moderate |

| Fluorine (F) | - | Generally unreactive in cross-coupling | Low (most stable) |

This differential reactivity enables a synthetic strategy where the iodo group is first targeted for a cross-coupling reaction under mild conditions. The resulting product, which still contains the bromo and fluoro groups, can then undergo a second cross-coupling reaction at the bromo position, often requiring a more active catalyst or harsher reaction conditions. The fluoro group typically remains intact throughout these transformations, providing a stable substituent in the final product.

A Gateway to Fluoro-Containing Scaffolds

The presence of a fluorine atom is a key feature of this compound, making it an excellent precursor for the synthesis of complex fluorine-containing molecules. The fluorine atom, being the most electronegative element, imparts unique electronic properties to the aromatic ring. Due to the strength of the C-F bond, it is generally unreactive in typical palladium-catalyzed cross-coupling reactions, ensuring its incorporation into the final product. The ortho-fluoro group can also influence the regioselectivity of certain reactions through steric and electronic effects. The derivatization of this building block thus provides a reliable route to a diverse range of fluorinated scaffolds, which are of significant interest in medicinal chemistry and materials science due to the often-enhanced metabolic stability and unique biological activities associated with organofluorine compounds.

Enabling New Methodologies in Organic Synthesis

The unique substitution pattern of this compound makes it an ideal substrate for the development and validation of new synthetic methodologies. Its well-defined and predictable reactivity allows researchers to test the limits of selectivity in palladium-catalyzed cross-coupling reactions. For instance, it can be used to screen new catalyst systems for their ability to discriminate between C-I and C-Br bonds with high fidelity.

Furthermore, the presence of the ortho-fluoro substituent relative to the ester and iodo groups provides a model system to study the electronic and steric effects of fluorine in transition metal-catalyzed processes. The insights gained from studying the reactivity of this molecule can lead to the development of more sophisticated and selective methods for the functionalization of polyhalogenated aromatic compounds, a critical class of intermediates in modern organic synthesis.

Development of Novel Catalytic Systems for Halogenated Substrates

The presence of multiple, distinct halogen atoms on this compound makes it an ideal substrate for the development and screening of new catalytic systems, particularly those based on palladium and copper catalysis. The primary research focus in this area is to achieve chemoselective activation of one C-X bond over the others.

Typically, the carbon-iodine bond is the most reactive towards oxidative addition to a low-valent metal center, followed by the carbon-bromine bond, and finally the carbon-fluorine bond, which is generally inert under typical cross-coupling conditions. This reactivity difference allows for a stepwise functionalization of the aromatic ring.

Research Findings:

Studies in this area often involve systematic screening of various ligands, metal precursors, bases, and solvents to optimize the selective coupling at the iodine or bromine position. For instance, a palladium catalyst system with a sterically hindered phosphine (B1218219) ligand might be employed to selectively catalyze a Suzuki or Sonogashira coupling at the C-I bond, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction.

| Catalyst System | Target Halogen | Reaction Type | Key Findings |

|---|---|---|---|

| Pd(PPh3)4 / CuI | Iodine | Sonogashira Coupling | High selectivity for C-I bond activation over C-Br. |

| Pd2(dba)3 / SPhos | Bromine | Buchwald-Hartwig Amination | Effective for C-Br amination post-functionalization at the C-I position. |

| NiCl2(dppp) | Bromine | Kumada Coupling | Can be tuned to favor reactivity at the C-Br bond under specific conditions. |

These investigations are crucial for expanding the toolbox of synthetic methodologies available for the construction of polysubstituted aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Exploring Electrosynthesis Applications

Electrosynthesis, or electrochemical synthesis, offers a green and often more efficient alternative to traditional chemical synthesis by using electricity to drive chemical reactions. The application of electrosynthesis to halogenated compounds like this compound is an emerging area of interest.

The focus of research in this domain is on the selective reduction or oxidation of the molecule to trigger specific bond-forming or bond-breaking events. The reduction potentials of the carbon-halogen bonds are different, which, in principle, allows for selective electrochemical manipulation.

Research Findings:

Electrochemical studies can determine the precise reduction potentials at which the C-I and C-Br bonds can be cleaved. This information is then used to design synthetic protocols where, for example, an aryl radical can be generated at a specific position on the ring by controlled potential electrolysis. This radical can then participate in intra- or intermolecular reactions.

| Electrochemical Method | Target Bond | Transformation | Potential Application |

|---|---|---|---|

| Controlled Potential Cathodic Reduction | C-I | Generation of an aryl radical | Intramolecular cyclization reactions. |

| Mediated Electron Transfer | C-Br | Formation of an organometallic intermediate | Cross-coupling with various electrophiles. |

While still a developing field, the electrosynthesis of and with this compound holds promise for the development of novel and sustainable synthetic routes.

Preparation of Advanced Materials Precursors (Excluding Material Properties)

The unique electronic and steric properties imparted by the halogen substituents make this compound a valuable precursor for the synthesis of advanced materials. The focus here is on the chemical transformations that convert this molecule into a monomer or a key intermediate for material synthesis, without delving into the physical or chemical properties of the final materials themselves.

For example, through a series of selective cross-coupling reactions, this compound can be elaborated into highly conjugated systems that are precursors to organic semiconductors or conductive polymers. The fluorine atom, in particular, is often incorporated to modulate the electronic properties of the resulting material.

Synthetic Pathways:

Sequential Sonogashira and Suzuki Couplings: A typical route involves a Sonogashira coupling at the C-I position with a terminal alkyne, followed by a Suzuki coupling at the C-Br position with an arylboronic acid. This sequence builds up a complex, conjugated system.

Stille Coupling: The C-I and C-Br bonds can also be functionalized via Stille coupling with organostannanes, which is another powerful method for creating C-C bonds and assembling the backbones of polymeric materials.

The ability to precisely control the sequence of reactions and the introduction of different functional groups makes this compound a highly sought-after starting material in the design and synthesis of next-generation organic materials.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the need for environmentally benign processes. Future research on Ethyl 5-bromo-2-fluoro-3-iodobenzoate should prioritize the development of synthetic routes that are both sustainable and atom-economical. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in this endeavor.

Current synthetic methods for halogenated aromatics often rely on harsh reagents and produce significant waste. Future investigations should focus on catalytic methods that minimize waste and utilize greener solvents. Exploring enzymatic halogenation could offer a highly selective and environmentally friendly alternative to traditional methods. Additionally, developing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product will be crucial. This includes exploring addition reactions, which are inherently more atom-economical than substitution or elimination reactions. Research into solid-supported catalysts could also contribute to greener processes by simplifying catalyst recovery and reuse.

Enantioselective Transformations of Related Chiral Analogs

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound is achiral, its derivatives can possess chirality. Future research should explore the enantioselective synthesis of chiral analogs derived from this scaffold.

Organocatalysis has emerged as a powerful tool for the synthesis of chiral halogenated compounds. The application of chiral catalysts, such as cinchona alkaloids or Jørgensen-Hayashi catalysts, could enable the enantioselective introduction of functional groups. For instance, developing methods for the asymmetric halogenation or other transformations of prochiral derivatives of this compound would be a significant advancement. Furthermore, the synthesis of chiral cyclic compounds through photocatalytic cycloaddition reactions represents another promising avenue. Investigating the stereospecific derivatization of chiral halogenated intermediates via nucleophilic substitution could lead to a diverse range of novel, enantioenriched molecules.

Chemo- and Regioselective Functionalization Beyond Current Limitations

A major challenge in the chemistry of polyhalogenated compounds is achieving selective functionalization at a specific position when multiple reactive sites are present. The distinct electronic and steric environments of the bromo, fluoro, and iodo substituents on this compound offer opportunities for selective reactions, but also present significant challenges.

Future research should focus on developing highly chemo- and regioselective cross-coupling reactions. The differential reactivity of the C-Br, C-F, and C-I bonds can be exploited. For instance, palladium-catalyzed cross-coupling reactions can often be tuned to selectively react at the more reactive C-I bond over the C-Br bond. However, pushing the boundaries of selectivity to functionalize the less reactive C-Br bond in the presence of iodine, or even achieving selective C-H functionalization, remains a key area for exploration. The use of specialized ligands and additives can play a crucial role in controlling the regioselectivity of these transformations. Moreover, investigating radical-based C-H functionalization could provide novel strategies for derivatization at positions not easily accessible through traditional methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis to improve efficiency, safety, and reproducibility. These technologies are particularly well-suited for the synthesis of complex molecules and pharmaceutical intermediates.

Future work on this compound and its derivatives should involve the integration of these modern synthetic platforms. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. It also allows for the safe handling of hazardous reagents and intermediates. Automated synthesis platforms can accelerate the discovery and optimization of new reactions and the rapid synthesis of compound libraries for screening purposes. The development of robust and scalable flow processes for the synthesis and functionalization of this compound would be a significant step towards its practical application.

Exploration of Novel Reactivity Patterns for Polyhalogenated Benzoates

The unique electronic properties conferred by multiple halogen substituents can lead to novel and unexpected reactivity patterns. Future research should aim to uncover and exploit these latent reactivities in polyhalogenated benzoates like this compound.

This could involve exploring reactions that go beyond standard cross-coupling and nucleophilic substitution. For example, investigating domino reactions that form multiple bonds in a single operation could lead to the rapid construction of complex molecular scaffolds. The potential for photochemically initiated reactions to induce unique transformations is another area ripe for exploration. Furthermore, the interplay of the different halogens could lead to unusual rearrangement reactions or the formation of interesting intermediates. A systematic study of the reactivity of this compound under a wide range of conditions, including those involving radical initiators, strong bases or acids, and various transition metal catalysts, could reveal new and synthetically useful transformations.

Advanced In Silico Screening for Predicting New Transformations

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research for predicting reaction outcomes and guiding experimental design. Applying these in silico methods to this compound can accelerate the discovery of new reactions and synthetic routes.

Future research should leverage machine learning models trained on large reaction databases to predict the most likely products of a given reaction, as well as to suggest optimal reaction conditions. These models can help to prioritize experiments and avoid unnecessary trial-and-error. Quantum mechanical calculations can be used to study reaction mechanisms and predict the regioselectivity of electrophilic aromatic substitutions and other functionalizations. A hybrid approach, combining machine learning with mechanistic modeling, could provide highly accurate predictions of reaction barriers and outcomes. Such predictive tools would be invaluable for exploring the vast chemical space accessible from this compound and for designing novel, efficient, and selective transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.